molecular formula C10H20ClN B2933900 (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 56144-41-3

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2933900
CAS No.: 56144-41-3
M. Wt: 189.73
InChI Key: MNWDWUQDCHTKOC-SCYNACPDSA-N
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Description

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine hydrochloride salt with a rigid molecular framework. Its structure features a nitrogen atom at the 3-position and three methyl groups at the 1,8,8-positions, contributing to high lipophilicity and stereochemical rigidity. The molecular formula is C₈H₁₁Cl₃N₂ (rac-form), with a molecular weight of 163.65 g/mol . This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological or anticholinergic pathways due to its structural resemblance to tropane alkaloids .

Properties

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(9,3)7-11-6-8;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWDWUQDCHTKOC-SCYNACPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CNC2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for achieving the desired stereochemistry. This process often requires the use of chiral catalysts and specific reaction conditions to ensure the formation of the correct enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is dominated by:

  • Tertiary amine functionality (protonated as a hydrochloride salt in acidic conditions).

  • Steric hindrance from the bicyclic framework and three methyl groups.

  • Potential for ring-opening reactions under extreme conditions.

Acid-Base Reactions

The hydrochloride form undergoes deprotonation in basic media to yield the free base (neutral amine):

 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane+HClNaOH 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane+NaCl+H2O\text{ 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane}^+\cdot \text{HCl}^-\xrightarrow{\text{NaOH}}\text{ 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane}+\text{NaCl}+\text{H}_2\text{O}

This reaction is reversible and pH-dependent .

Alkylation and Quaternization

The tertiary amine can undergo quaternization with alkyl halides, forming quaternary ammonium salts. For example, reaction with methyl iodide produces:

 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane+CH3I 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane+CH3I\text{ 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane}+\text{CH}_3\text{I}\rightarrow \text{ 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane}^+\cdot \text{CH}_3\text{I}^-

Steric hindrance from the bicyclic structure may slow this reaction compared to less hindered amines .

Oxidation Reactions

 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octaneH2O2 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane N oxide\text{ 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane}\xrightarrow{\text{H}_2\text{O}_2}\text{ 1R 5S 1 8 8 Trimethyl 3 azabicyclo 3 2 1 octane N oxide}

This has been observed in structurally related azabicyclo compounds .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Key Reference
DeprotonationNaOH, H₂OFree base
QuaternizationCH₃I, CH₂Cl₂Quaternary ammonium salt
OxidationH₂O₂, AcOHN-oxide
Ring-opening (hypothetical)Strong acids (e.g., H₂SO₄)Fragmented amines (low yield due to stability)-

Mechanistic Insights

  • Steric Effects : The bicyclo[3.2.1]octane framework and methyl groups limit nucleophilic attack at the nitrogen atom, making reactions like alkylation slower compared to linear amines .

  • Solubility : The hydrochloride salt enhances water solubility, facilitating reactions in polar solvents.

  • Thermal Stability : The rigid structure confers resistance to thermal degradation, as seen in related tropane alkaloids .

Limitations and Challenges

  • Low reactivity in substitution reactions due to steric hindrance.

  • Limited functional group tolerance in harsh reaction conditions.

Scientific Research Applications

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (Configuration) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane HCl C₈H₁₁Cl₃N₂ 163.65 3 methyl groups High lipophilicity, rigid bicyclic core
(1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate HCl (Impurity B) C₂₁H₂₃NO₃·HCl 373.87 Hydroxydiphenylacetate ester Polar ester group, higher molecular weight
Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate HCl C₁₈H₂₂ClNO₅ ~364.5 Benzoyloxy and methyl ester groups Enhanced stability, ester hydrolysis susceptibility
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane HCl C₉H₁₅ClN₄ 214.70 Triazole ring Aromaticity, hydrogen-bonding capability
(1R,3R,5S)-8-Azabicyclo[3.2.1]octan-3-ol HCl C₇H₁₄ClNO 179.64 Hydroxyl group Increased polarity, improved aqueous solubility
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl C₇H₁₁ClFN 179.62 Fluorine atom Electronegative substituent, metabolic stability

Key Observations :

  • Lipophilicity : The target compound’s three methyl groups enhance lipophilicity compared to hydroxyl- or ester-containing analogs, favoring blood-brain barrier penetration .
  • Polarity : Hydroxyl () and ester () groups increase polarity, improving solubility but reducing membrane permeability.
  • Metabolic Stability : Fluorinated derivatives () exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas ester-containing compounds () are prone to hydrolysis .

Pharmacological and Toxicological Profiles

  • Target Compound: Limited toxicity data available. Structural analogs like 3-(p-aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride (CAS 1220-31-1) show acute toxicity (LD₅₀ = 104 mg/kg, mice, intraperitoneal) .
  • Fluorinated Analog (): Fluorine’s inductive effects may reduce off-target interactions, improving therapeutic index .

Stereochemical Considerations

The (1R,5S) configuration of the target compound ensures optimal spatial arrangement for receptor binding, contrasting with inactive stereoisomers. For example, (1R,3R,5S)-8-Azabicyclo[3.2.1]octan-3-ol HCl () is a chiral intermediate for enantioselective synthesis, whereas racemic mixtures (e.g., rac-target compound) require resolution for pharmaceutical use .

Biological Activity

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane; hydrochloride (CAS No. 465-49-6), also known as Camphidine, is a bicyclic compound belonging to the tropane alkaloid family. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C10H19N
  • Molecular Weight : 153.26 g/mol
  • Density : 0.89 g/cm³
  • Boiling Point : 186.1°C at 760 mmHg
  • Flash Point : 59.3°C

The biological activity of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various biochemical pathways. Similar compounds in the tropane class often modulate the activity of acetylcholine receptors and influence dopaminergic signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neurotransmitter Modulation :
    • The compound is known to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine.
    • It has been shown to influence dopaminergic pathways, which may have implications for neurological disorders.
  • Anti-inflammatory Properties :
    • Studies suggest that derivatives of azabicyclo[3.2.1]octane can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties .
  • Analgesic Effects :
    • By modulating endocannabinoid pathways through NAAA inhibition, these compounds may provide analgesic effects in inflammatory pain models.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Neurotransmitter ModulationAffects acetylcholine and dopamine receptors
Anti-inflammatoryInhibits NAAA, increases PEA levels
AnalgesicPotential pain relief via endocannabinoid modulation

Case Study: NAAA Inhibition

A study conducted on a series of azabicyclo[3.2.1]octane derivatives demonstrated significant inhibitory activity against NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) . This highlights the potential for these compounds in managing inflammation-related conditions.

Q & A

Q. How can the structural identity of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants and splitting patterns. For example, the bicyclic framework’s protons (e.g., axial vs. equatorial positions) exhibit distinct shifts (e.g., 1.2–2.8 ppm for methyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Compare retention times with certified reference materials (e.g., Trospium Chloride Impurity B, CAS 63516-30-3) using a C18 column and mobile phases like acetonitrile/water (pH 2.5 with trifluoroacetic acid) .
  • Mass Spectrometry (MS): Confirm molecular weight (373.87 g/mol) via ESI-MS, observing the [M+H]+^+ ion at m/z 374.14 .

Q. What are the key considerations for synthesizing (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride with high stereochemical purity?

Methodological Answer:

  • Stereocontrol: Use enantiomerically pure starting materials (e.g., (1R,5S)-configured precursors) to avoid racemization. For example, catalytic asymmetric hydrogenation or chiral auxiliaries can enforce the bicyclic core’s geometry .
  • Impurity Mitigation: Monitor acetonitrile content during hydrogenolysis (e.g., in Pearlman’s catalyst reactions) to prevent by-products like N-dealkylated derivatives. Ethanol rinsing of equipment is recommended to eliminate residual acetonitrile .
  • Yield Optimization: Multi-step synthesis (e.g., diol tosylation followed by cyclization with benzylamine) achieves 43–64% overall yield. Purify intermediates via recrystallization (e.g., 2-propanol/heptane mixtures) .

Advanced Research Questions

Q. How do stereochemical variations in the azabicyclo[3.2.1]octane scaffold influence biological activity?

Methodological Answer:

  • Comparative Pharmacological Assays: Test enantiomers (e.g., (1R,5S) vs. (1S,5R)) in receptor-binding studies (e.g., muscarinic acetylcholine receptors). For example, Trospium Chloride (a derivative) shows higher affinity for M3 receptors in the (1R,3r,5S) configuration .
  • Molecular Dynamics Simulations: Model interactions between the bicyclic amine and receptor pockets. Hydrophobic interactions with the 1,8,8-trimethyl groups enhance binding stability .
  • In Vivo Studies: Administer stereoisomers to animal models (e.g., guinea pig ileum) to assess antispasmodic efficacy. Contradictory data may arise from differential metabolism of enantiomers .

Q. What strategies are effective for impurity profiling in batches of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride?

Methodological Answer:

  • LC-MS/MS Quantification: Detect and quantify impurities like Trospium Chloride Impurity C (CAS 3464-71-9) using a Q-TOF mass spectrometer with a LOQ of 0.05% .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the ester group in Trospium Impurity B) .
  • Reference Standards: Use certified materials (e.g., MM1266.04 for Impurity B) to establish retention time databases and validate impurity thresholds per ICH guidelines .

Q. How can researchers resolve contradictions in pharmacological data for azabicyclo[3.2.1]octane derivatives?

Methodological Answer:

  • Source Analysis: Cross-validate data against synthesis protocols. For example, discrepancies in anticholinergic activity may arise from unaccounted impurities (e.g., residual benzylamine in early synthesis steps) .
  • Meta-Analysis: Aggregate results from structurally analogous compounds (e.g., 8-oxa-3-azabicyclo[3.2.1]octane derivatives) to identify trends. Adjust for variables like assay type (e.g., radioligand vs. functional assays) .
  • Crystallography: Resolve stereochemical ambiguities via X-ray diffraction of co-crystallized derivatives with target proteins (e.g., acetylcholine esterase) .

Q. What methodologies are recommended for designing analogs of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride to study structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Modifications: Introduce substituents at the 3-aza position (e.g., isoxazolyl or naphthyl groups) using Mitsunobu or Ullmann coupling. For example, RTI-336 (CAS 204069-50-1) incorporates a 4-chlorophenyl group for enhanced dopamine reuptake inhibition .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for analogs. Prioritize compounds with ΔG < -8 kcal/mol for synthesis .
  • In Vitro Assays: Test analogs in transfected HEK293 cells expressing human receptors (e.g., σ1 or μ-opioid) to quantify EC50_{50} values. Cross-reference with cytotoxicity data (e.g., MTT assays) .

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